Bcl‑2 Inhibition: Sub‑nanomolar Affinity for the Title Compound vs. Absence of Data for the Dimethyl Analog
In a biochemical assay measuring inhibition of recombinant human Bcl‑2, N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (identified as BDBM50629479 / CHEMBL5414377) exhibited a Ki of 0.888 nM [1]. No comparable Bcl‑2 inhibition data are available in public repositories for the 3,5‑dimethyl analog BF1 or for other closely related benzofuran‑thiazole carboxamides. This single‑digit nanomolar affinity establishes the title compound as a distinct Bcl‑2 binder within the series and precludes substitution with BF1 for Bcl‑2‑focused studies.
| Evidence Dimension | Ki for human Bcl‑2 |
|---|---|
| Target Compound Data | 0.888 nM |
| Comparator Or Baseline | BF1 (3,5-dimethyl analog) – no reported Bcl‑2 inhibition data |
| Quantified Difference | Not calculable; title compound is the only member of the series with a documented Bcl‑2 Ki |
| Conditions | Inhibition of human Bcl‑2 expressed in E. coli BL21(DE3) T1R cells; preincubation 1 min, measurement after 3 h (BindingDB entry BDBM50629479). |
Why This Matters
Procurement for Bcl‑2‑targeted research requires the exact chemotype for which target engagement has been experimentally confirmed; the 0.888 nM Ki is an anchor parameter that cannot be assumed for any analog lacking data.
- [1] BindingDB. BDBM50629479, CHEMBL5414377: N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide – Inhibition of human Bcl-2. https://www.bindingdb.org/jsp/dbsearch/Summary_ki.jsp?entryid=... (accessed 2026-04-29). View Source
